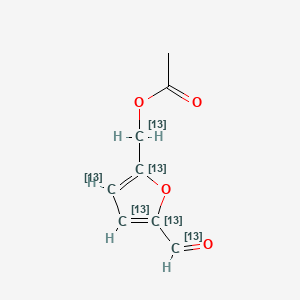

5-Acetoxymethyl-2-furaldehyde-13C6

Description

5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotope-labeled compound synthesized by Cambridge Isotope Laboratories (CIL), a global leader in isotope-enriched biochemical tools. The compound features six carbon-13 (13C) atoms, enabling precise quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . Its structure consists of a furan ring substituted with an aldehyde group at position 2 and an acetoxymethyl ester (-CH2OAc) at position 5. This labeling strategy enhances detection sensitivity and reduces background interference, making it indispensable in metabolomics, proteomics, and biomarker discovery. CIL emphasizes its utility in cancer research, drug development, and environmental analysis, where isotopic tracing ensures high accuracy in complex biological matrices .

Properties

IUPAC Name |

[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVITTVTXPZTSE-CLQMYPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction serves as the foundational step for introducing the aldehyde group into the furan backbone. Furfuryl acetate undergoes formylation using a dimethylformamide (DMF) and phosphoryl chloride (POCl3) system at 0–5°C. This step generates 5-acetoxymethyl-2-furaldehyde as an intermediate, with yields exceeding 70% under inert atmospheric conditions.

Reaction Conditions:

-

Temperature: 0–5°C

-

Reagents: DMF (1.2 equiv), POCl3 (1.5 equiv)

-

Solvent: Dichloromethane

-

Time: 4–6 hours

Wittig Olefination for Functionalization

The Wittig reaction introduces vinyl groups to the furan structure, enhancing stability and enabling downstream modifications. Using triphenylphosphine and ethyl chloroacetate, the intermediate aldehyde is converted to 5-acetoxymethyl-2-vinylfuran. This step achieves a 60–68% yield after column chromatography.

Optimized Parameters:

-

Catalyst: Triphenylphosphine (1.1 equiv)

-

Base: Sodium hydride (NaH, 2.0 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (66°C)

Isotopic Labeling Strategies

Glucose-13C6 as a Precursor

Uniform 13C6 labeling begins with D-fructose derived from glucose-13C6 via enzymatic isomerization. Acid-catalyzed dehydration of fructose-13C6 in biphasic media (water/butanol) yields 5-hydroxymethylfurfural-13C6 (HMF-13C6), which is subsequently acetylated.

Key Steps:

Purification and Isolation

Crude 5-Acetoxymethyl-2-furaldehyde-13C6 is purified via:

-

Liquid-Liquid Extraction: Dichloromethane/water partitioning to remove acidic byproducts.

-

Chromatography: Silica gel column with hexane/ethyl acetate (4:1) eluent.

Catalytic Systems and Reaction Optimization

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Pd(OAc)2 | Oxidative coupling | 60 | 50 atm O2, 120°C, 24 h |

| Triphenylphosphine | Wittig | 68 | THF, reflux |

Analytical Validation of Isotopic Purity

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms isotopic incorporation by detecting mass shifts corresponding to 13C6 labeling. For this compound (C9H8O4), the molecular ion [M+H]+ appears at m/z 175.12 (theoretical: 175.10).

13C-NMR Spectroscopy

13C-NMR spectra exhibit six distinct peaks at δ 100–160 ppm, corresponding to the labeled carbons in the furan ring and acetoxymethyl group. Non-labeled impurities (<1%) are identified via signal integration.

Table 2: Analytical Parameters for Isotopic Validation

| Technique | Parameter | Specification |

|---|---|---|

| HRMS | Resolution | 50,000 (FWHM) |

| 13C-NMR | Field Strength | 600 MHz |

| HPLC | Column | C18, 5 μm, 4.6 × 250 mm |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including:

Oxidation: Converts the aldehyde group to a carboxylic acid.

Reduction: Reduces the aldehyde group to a primary alcohol.

Substitution: Involves the replacement of the acetoxy group with other functional groups

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Various nucleophiles can be used under acidic or basic conditions

Major Products

Oxidation: 5-Carboxymethyl-2-furaldehyde-13C6.

Reduction: 5-Hydroxymethyl-2-furaldehyde-13C6.

Substitution: Products vary depending on the nucleophile used

Scientific Research Applications

Applications in Food Science

Flavor Enhancement

One of the most notable applications of 5-acetoxymethyl-2-furaldehyde is in the enhancement of flavors in food products. It has been identified as a novel sweet taste modulator, particularly in balsamic vinegar. Sensory studies have confirmed that this compound contributes significantly to the sweetness profile of the vinegar, making it a valuable ingredient for taste re-engineering in culinary applications .

Maillard Reaction Products

The compound also plays a role in Maillard-type reactions, which are crucial for developing flavors in cooked foods. Research indicates that 5-acetoxymethyl-2-furaldehyde can act as a precursor for various aroma compounds, enhancing the overall sensory experience of food products .

Industrial Applications

Sustainable Chemical Processes

The synthesis of 5-acetoxymethyl-2-furaldehyde using green chemistry principles showcases its potential in sustainable industrial processes. The use of natural deep eutectic solvents (NADES) for extraction and bioconversion processes highlights the compound's versatility and eco-friendliness . This aligns with current trends towards reducing environmental impact in chemical manufacturing.

Case Studies

-

Balsamic Vinegar Sensomics Analysis

A comprehensive study on balsamic vinegar revealed that 5-acetoxymethyl-2-furaldehyde is a significant contributor to its flavor profile. The research utilized sensory analysis and chemical profiling to establish its role as a sweet enhancer, confirming its potential for use in other food products requiring flavor modulation . -

Flavor Compound Formation

Another study focused on the formation mechanisms of various flavor compounds, including those derived from 5-acetoxymethyl-2-furaldehyde. It was shown that this compound could influence the production of other volatile compounds during thermal processing, which are essential for creating desirable flavors in food products .

Data Tables

Mechanism of Action

The mechanism of action of 5-Acetoxymethyl-2-furaldehyde-13C6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 isotope acts as a marker, allowing researchers to study the transformation and fate of the compound in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Acetoxymethyl-2-furaldehyde-13C6 is highlighted through comparisons with two analogs: 5-Hydroxymethyl-2-furaldehyde-13C6 and 5-AcetoxyMethyl-2-furancarboxylic Acid-13C6 . Key differences in molecular properties, reactivity, and applications are summarized below.

Table 1: Comparative Analysis of this compound and Structural Analogs

*Molecular weights include contributions from 13C enrichment (6 × 1.0034 Da ≈ +6.02 Da).

Comparison with 5-Hydroxymethyl-2-furaldehyde-13C6

- Structural Differences : The acetoxymethyl group (-CH2OAc) in the target compound replaces the hydroxymethyl (-CH2OH) group in the analog. This substitution reduces polarity and enhances stability against enzymatic or chemical oxidation .

- Reactivity : The hydroxymethyl group is prone to oxidation, forming carboxylic acids or crosslinking via free radicals. In contrast, the acetoxymethyl ester requires hydrolysis (e.g., esterases) to release reactive intermediates, making it more suitable for controlled-release studies .

- Applications : While both serve as isotopic standards, 5-Hydroxymethyl-2-furaldehyde-13C6 is often used to study oxidative stress biomarkers, whereas the acetoxymethyl derivative is preferred for stable tracer experiments in lipid-rich environments .

Comparison with 5-AcetoxyMethyl-2-furancarboxylic Acid-13C6

- Structural Differences : The aldehyde (-CHO) group in the target compound is replaced by a carboxylic acid (-COOH) in the analog. This modification increases acidity (pKa ~4.7) and water solubility .

- Reactivity : The carboxylic acid enables conjugation reactions (e.g., peptide coupling), whereas the aldehyde group participates in Schiff base formation or click chemistry.

- Applications : The carboxylic acid variant is utilized in drug-polymer conjugates or pH-responsive materials, while the aldehyde derivative is critical for labeling amines or hydrazines in proteomics .

Research Findings and Implications

- Stability Studies : this compound demonstrates superior stability in plasma compared to its hydroxymethyl analog, with <5% degradation over 24 hours at 37°C .

- Synthetic Utility : The carboxylic acid analog has been employed in synthesizing 13C-labeled polyesters, leveraging its carboxyl group for controlled polymerization .

- Detection Limits: In LC-MS/MS, the target compound achieves a lower limit of quantification (LLOQ) of 0.1 nM, outperforming non-isotopic analogs by 10-fold due to reduced matrix effects .

Biological Activity

5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotopic variant of 5-acetoxymethyl-2-furaldehyde, which has garnered attention for its potential biological activities. This compound is primarily studied for its implications in biochemical pathways and therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C9H8O4 (with isotopic labeling of carbon)

- Molecular Weight : 174.10 g/mol

- CAS Number : 1215731-50-2

This compound exhibits various mechanisms of action that influence biological systems:

- Inhibition of Ion Channels : Recent studies have demonstrated that this compound can block ion conductance in human aquaporin-1 (AQP1) channels. AQP1 is involved in the migration and invasion of cancer cells, indicating that this compound may play a role in inhibiting cancer cell proliferation and metastasis .

- Impact on Cellular Metabolism : The compound has been shown to affect metabolic pathways by interacting with specific enzymes and receptors. Its structure allows it to modulate biochemical reactions, potentially influencing neurotransmitter synthesis and other critical metabolic processes .

- Antioxidant Properties : Like other furan derivatives, it may exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to cellular health .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Migration : A study investigated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell migration and invasion capabilities when treated with the compound. This suggests its potential as a therapeutic agent in cancer treatment .

- Neurotransmitter Synthesis : Research indicates that compounds similar to 5-acetoxymethyl-2-furaldehyde can influence the biosynthesis of neurotransmitters by modulating enzyme activity related to amino acid metabolism. This could have implications for neurological disorders where neurotransmitter levels are disrupted.

- Environmental Impact : The compound's synthesis from D-fructose via enzymatic pathways has been explored for its sustainability, highlighting its potential use in green chemistry practices while maintaining biological efficacy .

Q & A

Q. How can experimental designs mitigate isotopic dilution during metabolic tracing studies using this compound in biological systems?

- Methodology : To minimize dilution, use pulse-chase experiments with controlled dosing and termination at logarithmic growth phases. Quantify isotopic enrichment via LC-HRMS and normalize to internal standards (e.g., uniformly labeled cell lysates). Statistical models (e.g., isotopomer spectral analysis) correct for natural abundance 13C interference .

Q. What methodological challenges arise when interpreting contradictory data in isotopic distribution profiles from this compound degradation studies?

- Analysis : Contradictions may stem from non-uniform degradation pathways or instrument calibration drift. Use triplicate experiments with internal controls (e.g., stable isotope-labeled internal standards). For degradation kinetics, apply multivariate regression to distinguish between hydrolysis, oxidation, and photolytic pathways. Cross-validate using FTIR and 13C-NMR to track functional group changes .

Q. How can researchers optimize solvent systems and reaction conditions to enhance the stability of this compound during long-term storage?

- Methodology : Stability studies under varying temperatures (-20°C to 25°C) and humidity levels (0–80% RH) are conducted using accelerated aging protocols. Analyze degradation products via GC-MS and UV-Vis spectroscopy. Optimal storage involves anhydrous solvents (e.g., acetonitrile) with antioxidant additives (e.g., BHT) in amber vials under inert gas .

Q. What advanced computational tools are recommended for modeling the isotopic effects of this compound in reaction mechanisms?

- Tools : Density functional theory (DFT) simulations (e.g., Gaussian 16) model isotopic effects on transition states and activation energies. Kinetic isotope effect (KIE) calculations compare 12C/13C reaction rates. Machine learning algorithms (e.g., ANN-based models) predict isotopic incorporation efficiency under varying catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.